REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([NH:5][CH2:6][C:7](=[O:12])[C:8]([CH3:11])([CH3:10])[CH3:9])=O.P(Cl)(Cl)(Cl)=O>>[C:8]([C:7]1[O:12][C:3]([CH2:2][Cl:1])=[N:5][CH:6]=1)([CH3:9])([CH3:10])[CH3:11]
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Name
|
|
Quantity
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180.13 g
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Type
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reactant
|
Smiles
|
ClCC(=O)NCC(C(C)(C)C)=O
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Name
|
|
Quantity
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262 mL
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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105 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to rt
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Type
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CUSTOM
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Details
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quenched with 1.3 kg of ice
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with ethyl acetate (1 L
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Type
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WASH
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Details
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The organic extracts were washed with saturated aqueous NaHCO3 (4×1 L) which
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Type
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EXTRACTION
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Details
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was back-extracted several times with ethyl acetate
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Type
|
WASH
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Details
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washed with saturated aqueous NaHCO3 (500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to give a brown oil
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Type
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DISTILLATION
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Details
|
The crude material was distilled under high vacuum at 100° C.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CN=C(O1)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 155.92 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |